molecular formula C19H16N2O2S B15192013 3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 112806-19-6

3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B15192013
CAS No.: 112806-19-6
M. Wt: 336.4 g/mol
InChI Key: WDWKQYGITJEOGB-WJDWOHSUSA-N
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Description

3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a thioxo group, a methylbenzoyl group, and a methylene-bridged methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the imidazolidinone intermediate with a sulfurizing agent such as Lawesson’s reagent.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached via Friedel-Crafts acylation using 2-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction between the imidazolidinone intermediate and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylbenzoyl)-2-thioxo-4-imidazolidinone: Lacks the methylene-bridged methylphenyl group.

    5-((4-Methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Lacks the methylbenzoyl group.

    3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-4-imidazolidinone: Lacks the thioxo group.

Uniqueness

3-(2-Methylbenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to the presence of all three functional groups (methylbenzoyl, methylene-bridged methylphenyl, and thioxo) in its structure

Properties

CAS No.

112806-19-6

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(5Z)-3-(2-methylbenzoyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-12-7-9-14(10-8-12)11-16-18(23)21(19(24)20-16)17(22)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11-

InChI Key

WDWKQYGITJEOGB-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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